REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[N:9]=[C:8]([NH:10][CH3:11])[N:7]=[C:6]([NH2:12])[N:5]=1)[CH3:2].[CH3:13][O:14][C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[S:23]([N:26]=[C:27]=[O:28])(=[O:25])=[O:24])=[O:16]>C(Cl)Cl>[CH2:1]([O:3][C:4]1[N:9]=[C:8]([NH:10][CH3:11])[N:7]=[C:6]([NH:12][C:27]([NH:26][S:23]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[C:15]([O:14][CH3:13])=[O:16])(=[O:24])=[O:25])=[O:28])[N:5]=1)[CH3:2]
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Name
|
|
Quantity
|
0.8 g
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Type
|
reactant
|
Smiles
|
C(C)OC1=NC(=NC(=N1)NC)N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(C=CC=C1)S(=O)(=O)N=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISSOLUTION
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Details
|
Dissolution of the suspension
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Type
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CUSTOM
|
Details
|
followed by precipitation of a solid
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Type
|
CUSTOM
|
Details
|
the solid was collected
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Type
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CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=NC(=NC(=N1)NC)NC(=O)NS(=O)(=O)C1=C(C(=O)OC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |